![molecular formula C25H26N6O3S B2475365 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 852437-28-6](/img/structure/B2475365.png)
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H26N6O3S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitory Effects on Enzymes and Cells
Inhibition of 15-Lipoxygenase : Derivatives of triazolothiadiazines, closely related to the specified compound, have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase (15-LO), demonstrating significant inhibition potential (Asghari et al., 2016).
Anticancer Activity : Triazolothiadiazine derivatives, structurally related to the compound , have shown significant in vitro anticancer activity against various cancer cell lines, notably renal cancer and leukemia (Arandkar & Vedula, 2018).
Antiproliferative Effects : [1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy derivatives, similar in structure to the compound under discussion, have been studied for their antiproliferative activity on endothelial and tumor cells, indicating potential in cancer research (Ilić et al., 2011).
Antiviral and Antitumoral Activity : Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine moiety, closely resembling the specified compound, have been evaluated for their antiviral and antitumoral activities, showing promising results in inhibiting tubulin polymerization (Jilloju et al., 2021).
Antioxidant Ability : Certain derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, structurally related to the compound of interest, have demonstrated significant antioxidant ability, surpassing known antioxidants like ascorbic acid in some assays (Shakir et al., 2017).
Antibacterial and Antifungal Activities
Activity Against Bacterial and Fungal Species : Some newly synthesized compounds incorporating a [1,2,4]triazolo[4,3-b]pyridazine moiety, similar in structure to the specified compound, have shown moderate effects against bacterial and fungal species, highlighting their potential in antimicrobial research (Abdel‐Aziz et al., 2008).
Antiviral Activity Against Hepatitis-A Virus : Derivatives of [1,2,4]triazolo[4,3-b]pyridazine, structurally related to the compound , have displayed promising antiviral activity against hepatitis-A virus (HAV), indicating potential therapeutic applications (Shamroukh & Ali, 2008).
Antimicrobial Properties : Pyrazoline and pyrazole derivatives, which share structural similarities with the compound of interest, have been studied for their antibacterial and antifungal activities, showing effectiveness against various microorganisms (Hassan, 2013).
Miscellaneous Applications
- Potential in Heterocyclic Chemistry : The compound's structural features, particularly the [1,2,4]triazolo[3,4-b]pyridazine moiety, have been used in the synthesis of various heterocycles, indicating its utility in the field of organic synthesis and drug discovery (Darweesh et al., 2016).
Propriétés
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-33-20-9-8-18(16-21(20)34-2)25-27-26-22-10-11-23(28-31(22)25)35-17-24(32)30-14-12-29(13-15-30)19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPOSJYEMPLROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


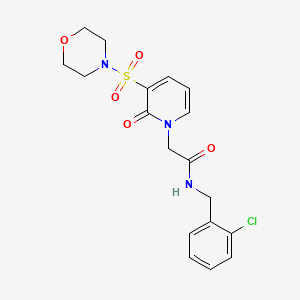
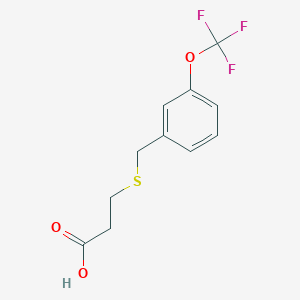
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2475289.png)
![(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2475290.png)
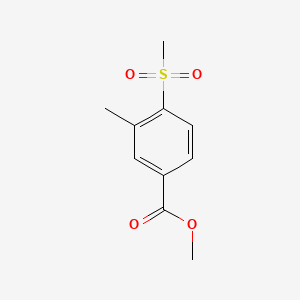

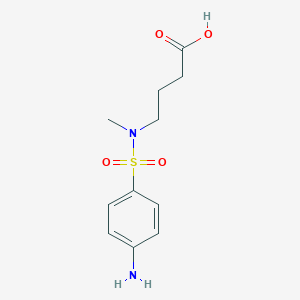
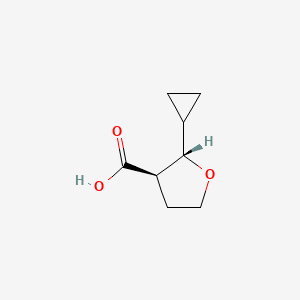
![2-[benzyl(1-methoxy-2-methylpropan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2475299.png)
![Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2475301.png)
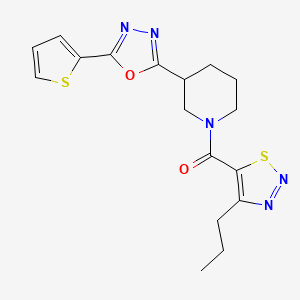
![6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2475304.png)
